H-D-Cys(Mmt)-OH
Overview
Description
H-D-Cys(Mmt)-OH, also known as N-(4-Methoxytrityl)-L-cysteine, is a derivative of the amino acid cysteine. This compound is characterized by the presence of a 4-methoxytrityl (Mmt) protecting group attached to the thiol group of cysteine. The Mmt group is commonly used in peptide synthesis to protect the thiol group from unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Cys(Mmt)-OH typically involves the protection of the thiol group of cysteine with the 4-methoxytrityl group. This can be achieved through the reaction of cysteine with 4-methoxytrityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-D-Cys(Mmt)-OH can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Mmt protecting group can be selectively removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free thiol groups.
Substitution: Removal of the Mmt group to yield free cysteine.
Scientific Research Applications
H-D-Cys(Mmt)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected cysteine derivative.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential in drug development, especially in the design of cysteine-containing peptides and proteins.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The primary mechanism of action of H-D-Cys(Mmt)-OH involves the protection of the thiol group of cysteine. The Mmt group prevents unwanted reactions during peptide synthesis, allowing for the selective formation of disulfide bonds in the final product. The removal of the Mmt group under acidic conditions restores the free thiol group, enabling further chemical modifications or interactions.
Comparison with Similar Compounds
H-D-Cys(Mmt)-OH can be compared with other cysteine derivatives that have different protecting groups:
H-D-Cys(Trt)-OH: Contains a trityl protecting group, which is more stable but less easily removed compared to the Mmt group.
H-D-Cys(Acm)-OH: Contains an acetamidomethyl protecting group, which is stable under acidic conditions but can be removed under mild oxidative conditions.
H-D-Cys(Bzl)-OH: Contains a benzyl protecting group, which is stable under basic conditions but can be removed by catalytic hydrogenation.
The uniqueness of this compound lies in the balance between stability and ease of removal of the Mmt group, making it a versatile choice for peptide synthesis.
Properties
IUPAC Name |
(2S)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-27-20-14-12-19(13-15-20)23(17-8-4-2-5-9-17,18-10-6-3-7-11-18)28-16-21(24)22(25)26/h2-15,21H,16,24H2,1H3,(H,25,26)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINHNNAIDVCEZ-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648424 | |
Record name | S-[(4-Methoxyphenyl)(diphenyl)methyl]-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926935-33-3 | |
Record name | S-[(4-Methoxyphenyl)(diphenyl)methyl]-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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